molecular formula C19H28N6O2 B12237302 N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine

N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine

Cat. No.: B12237302
M. Wt: 372.5 g/mol
InChI Key: WOWGLUUGDPAUSI-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the pyrimidine ring. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine: This compound is unique due to its specific substitution pattern and the presence of the oxadiazole ring.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents can be compared to highlight the unique properties of this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28N6O2

Molecular Weight

372.5 g/mol

IUPAC Name

N,5-dimethyl-N-[1-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C19H28N6O2/c1-14-10-20-19(21-11-14)24(2)16-4-3-7-25(12-16)13-17-22-18(27-23-17)15-5-8-26-9-6-15/h10-11,15-16H,3-9,12-13H2,1-2H3

InChI Key

WOWGLUUGDPAUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=NOC(=N3)C4CCOCC4

Origin of Product

United States

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